An In-Depth Technical Guide to 2-Methyl-2-propyl-1,3-propanediol: Core Properties and Applications
An In-Depth Technical Guide to 2-Methyl-2-propyl-1,3-propanediol: Core Properties and Applications
This guide provides a comprehensive technical overview of 2-methyl-2-propyl-1,3-propanediol, a versatile diol with significant applications in pharmaceutical development and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties, synthesis, and key applications of this compound, supported by detailed protocols and mechanistic insights.
Introduction: A Versatile Building Block
2-Methyl-2-propyl-1,3-propanediol, often referred to as MPP, is a simple alkyl diol that holds a pivotal position as a chemical intermediate.[1] Its unique branched structure, featuring two primary hydroxyl groups, makes it a valuable precursor in the synthesis of a range of compounds, most notably dicarbamate drugs.[1][2] This guide will explore the core characteristics of this molecule, providing the in-depth knowledge necessary for its effective application in research and development.
Physicochemical and Structural Properties
2-Methyl-2-propyl-1,3-propanediol is typically a white crystalline solid at room temperature, a characteristic that facilitates its handling and storage.[2] Its bifunctional nature, owing to the two primary alcohol groups, allows it to readily undergo reactions such as esterification and etherification, making it a versatile building block in organic synthesis.[1]
Table 1: Core Physicochemical Properties of 2-Methyl-2-propyl-1,3-propanediol
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆O₂ | [2][3] |
| Molecular Weight | 132.20 g/mol | [2][3] |
| CAS Number | 78-26-2 | [1][2] |
| Appearance | White crystalline solid/flakes | [2][4] |
| Melting Point | 56-59 °C | [2][5] |
| Boiling Point | 230 °C at 753 mmHg | [4][6] |
| Solubility | Slightly soluble in chloroform and methanol | [2][4] |
| IUPAC Name | 2-methyl-2-propylpropane-1,3-diol | [3] |
| Synonyms | 2,2-Bis(hydroxymethyl)pentane | [3][7] |
Synthesis of 2-Methyl-2-propyl-1,3-propanediol
The industrial production of 2-methyl-2-propyl-1,3-propanediol can be achieved through a classical approach involving hydroxymethylation and a Cannizzaro-type disproportionation with formaldehyde.[4] An alternative salt-free method is based on an aldol addition followed by hydrogenation.[4]
Experimental Protocol: A Typical Synthesis Route
This protocol outlines a common laboratory-scale synthesis:
-
Hydrogenation: 2-Methyl-2-pentenal is hydrogenated at 100°C and a pressure of 1.3-1.5 MPa, achieving a yield of approximately 80%.[4]
-
Aldol Condensation: The resulting 2-methylpentenal is added to a 36% formaldehyde solution at room temperature.[4]
-
Reaction Initiation: A sodium hydroxide solution is added dropwise. The reaction is exothermic, causing the temperature to rise to around 70°C.[4]
-
Heating and Separation: The mixture is then heated to 90°C for one hour. After cooling to 60°C, the layers are allowed to separate.[4]
-
Extraction and Purification: The upper organic layer is washed with water. The aqueous layer is combined with the washings and extracted with benzene. The benzene extracts are combined with the initial organic layer.[4]
-
Final Product Isolation: Benzene is removed by distillation, followed by vacuum distillation to collect the 2-methyl-2-propyl-1,3-propanediol fraction at 160°C (14.7 kPa), with a reported yield of 93%.[4]
Caption: A simplified workflow for the synthesis of 2-Methyl-2-propyl-1,3-propanediol.
Pharmacological Significance and Applications
The primary pharmacological importance of 2-methyl-2-propyl-1,3-propanediol lies in its role as a precursor to several centrally-acting drugs.[1][8] It is also an active metabolite of these tranquilizers.[5][7]
Precursor to Dicarbamate Drugs
2-Methyl-2-propyl-1,3-propanediol is a key intermediate in the synthesis of dicarbamate derivatives, most notably:
-
Meprobamate: An anxiolytic drug used to treat anxiety disorders.[4]
-
Carisoprodol: A centrally-acting muscle relaxant for musculoskeletal pain.[1][8]
The synthesis of these drugs involves reacting the diol with phosgene or its derivatives, followed by a reaction with the appropriate amines.[1]
Caption: Role of 2-Methyl-2-propyl-1,3-propanediol as a precursor in pharmaceutical synthesis.
Intrinsic Pharmacological Activity
Beyond its role as a precursor, 2-methyl-2-propyl-1,3-propanediol itself exhibits sedative, anticonvulsant, and muscle relaxant properties.[5][7] Its metabolites are known to influence GABA receptors, which are central to inhibitory neurotransmission in the central nervous system.[7] This intrinsic activity makes it a subject of interest for investigating nervous system function and for the development of new therapeutic agents.[7]
Other Industrial and Research Applications
The utility of 2-methyl-2-propyl-1,3-propanediol extends beyond pharmaceuticals. Its diol functionality and branched structure are leveraged in various industrial applications:
-
Polymer Synthesis: It is used as a building block for polyesters and polyurethanes, imparting properties like flexibility and weatherability.[9]
-
Plasticizers: It can be used in the formulation of plasticizers.[9]
-
Coatings and Resins: It is utilized in the production of coatings, paints, and resins with low volatile organic compound (VOC) content.[9]
-
Cosmetics: It finds application in personal care products and cosmetics.
Safety and Toxicology
While 2-methyl-2-propyl-1,3-propanediol is a valuable industrial chemical, appropriate safety precautions are necessary during its handling.
Table 2: Toxicological Data
| Parameter | Value | Species | Source(s) |
| Oral LD50 | 1800 mg/kg | Rat | [10] |
| Oral LD50 | 2200 mg/kg | Mouse | [10] |
Hazard Summary:
-
Ingestion: Harmful if swallowed.[10]
-
Eye Contact: Causes eye irritation.[10]
-
Skin Contact: May cause skin irritation.[10]
-
Inhalation: May cause respiratory tract irritation.[10]
It is recommended to use personal protective equipment, including gloves, eye protection, and a dust mask, when handling this compound.[11]
Analytical Methods
The purity and concentration of 2-methyl-2-propyl-1,3-propanediol can be determined using standard analytical techniques. Gas chromatography is often used to monitor the progress of its synthesis.[12] For quantification in various matrices, high-performance liquid chromatography (HPLC) and titrimetric methods can be employed and validated.
Illustrative HPLC Method Parameters
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (pH 7.0) and acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
Conclusion
2-Methyl-2-propyl-1,3-propanediol is a chemical intermediate of significant utility, particularly in the pharmaceutical industry as a precursor to important drugs like carisoprodol and meprobamate. Its unique structural features also lend it to a variety of industrial applications in polymers and coatings. A thorough understanding of its physicochemical properties, synthesis, and safety profile is essential for its effective and safe utilization in research and manufacturing.
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